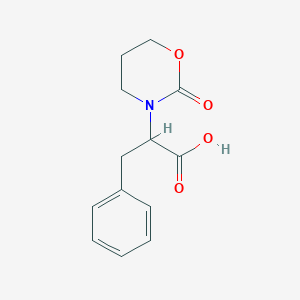

2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid

Description

Properties

IUPAC Name |

2-(2-oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-12(16)11(9-10-5-2-1-3-6-10)14-7-4-8-18-13(14)17/h1-3,5-6,11H,4,7-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDJDMGOGUXENJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)OC1)C(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Structural Elucidation and Analytical Profiling of 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic Acid

[1]

Executive Summary

This technical guide provides a rigorous structural and synthetic analysis of 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid .[1] This molecule represents a specialized class of peptidomimetics known as cyclic carbamates. By incorporating the nitrogen atom of the amino acid backbone into a six-membered 1,3-oxazinan-2-one ring, this scaffold imposes significant conformational constraints on the peptide backbone. Such constraints are critical in drug discovery for enhancing metabolic stability and locking bioactive conformations, particularly in the development of protease inhibitors and 11

Part 1: Chemical Architecture and Properties[1]

Structural Decomposition

The molecule can be structurally dissected into two primary pharmacophores:

-

The Backbone: A 3-phenylpropanoic acid moiety (derived from Phenylalanine).[1]

-

The Constraint: A 2-oxo-1,3-oxazinan-3-yl ring fused at the nitrogen position.[1][2]

This structure effectively "masks" the N-terminus of phenylalanine, replacing the free amine with a cyclic carbamate. This modification reduces the rotational freedom around the

Physicochemical Profile[3][4][5]

-

IUPAC Name: 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid[1][2]

-

Molecular Formula:

-

Molecular Weight: 249.26 g/mol [1]

-

Chirality: The C2 position (alpha-carbon) is chiral.[1] In pharmaceutical applications, the S-enantiomer (derived from L-Phenylalanine) is the standard scaffold.

-

Solubility: Soluble in polar organic solvents (DMSO, Methanol, DMF).[1] Limited solubility in water due to the lipophilic benzyl side chain, despite the carboxylic acid.

Computed Descriptors (Table 1)

| Descriptor | Value | Significance |

| H-Bond Donors | 1 (COOH) | Critical for receptor binding; carbamate N is fully substituted.[1] |

| H-Bond Acceptors | 4 | Includes Carbamate C=O, Ring Oxygen, Acid C=O, Acid -OH.[1] |

| TPSA | ~66.8 | Indicates good membrane permeability (Rule of 5 compliant).[1] |

| Rotatable Bonds | 4 | Benzyl rotation and Propanoic acid chain; Ring is rigid.[1] |

| LogP (Predicted) | 1.2 - 1.5 | Moderate lipophilicity suitable for oral bioavailability.[1] |

Part 2: Synthetic Methodology

Standardized Protocol for Research Applications

The synthesis of 1,3-oxazinan-2-one derivatives from amino acids requires a "Green Chemistry" approach, avoiding the use of phosgene gas. The preferred method utilizes 1,1'-Carbonyldiimidazole (CDI) as a safe, crystalline carbonyl source.[1]

Retrosynthetic Analysis (Graphviz Diagram)

Figure 1: Retrosynthetic pathway demonstrating the assembly of the cyclic carbamate from L-Phenylalanine and a 3-carbon linker.

Detailed Experimental Protocol

Step 1: N-Alkylation (Formation of the Amino Alcohol)

-

Reagents: L-Phenylalanine methyl ester hydrochloride (1.0 eq), 3-Bromo-1-propanol (1.1 eq), Potassium Carbonate (

, 2.5 eq), Acetonitrile (MeCN).[1] -

Procedure: Suspend amino ester and base in MeCN. Add 3-bromo-1-propanol dropwise. Reflux for 12-16 hours.

-

Workup: Filter inorganic salts. Concentrate filtrate. Purify via flash column chromatography (Hexane/EtOAc) to isolate N-(3-hydroxypropyl)-L-phenylalanine methyl ester.

-

Checkpoint: Verify Mono-alkylation vs. Di-alkylation by MS.

-

Step 2: CDI-Mediated Cyclization

-

Reagents: Amino alcohol intermediate (from Step 1), 1,1'-Carbonyldiimidazole (CDI, 1.2 eq), Dichloromethane (DCM) or THF.[1]

-

Procedure: Dissolve intermediate in dry DCM under

atmosphere. Add CDI in one portion at -

Mechanism: The imidazole activates the hydroxyl group, followed by intramolecular nucleophilic attack by the secondary amine to close the ring.

-

Workup: Wash with 1N HCl (to remove imidazole), then Brine. Dry over

.[1]

Step 3: Ester Hydrolysis

-

Reagents: Lithium Hydroxide (LiOH, 2.0 eq), THF/Water (3:1).

-

Procedure: Stir the cyclic ester with LiOH at RT for 2 hours.

-

Isolation: Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate. Recrystallize from Hexane/Ether to obtain the final acid.

Part 3: Analytical Profiling & Characterization[1]

Nuclear Magnetic Resonance (NMR) Analysis

The formation of the ring creates a distinct signature in the

Predicted

| Position | Shift ( | Multiplicity | Integration | Interpretation |

| COOH | 10.5 - 12.0 | Broad Singlet | 1H | Carboxylic acid proton (exchangeable).[1] |

| Ar-H | 7.15 - 7.35 | Multiplet | 5H | Phenyl ring protons.[1] |

| 4.80 - 4.95 | dd | 1H | Alpha-proton.[1] Deshielded by adjacent N and COOH.[1] | |

| Ring O-CH2 | 4.15 - 4.25 | Triplet/Multiplet | 2H | Protons adjacent to Oxygen in the oxazinane ring.[1] |

| Ring N-CH2 | 3.20 - 3.40 | Multiplet | 2H | Protons adjacent to Nitrogen in the ring.[1] |

| Benzyl CH2 | 3.00 - 3.25 | dd (diastereotopic) | 2H | Benzylic protons.[1] |

| Ring C-CH2-C | 1.90 - 2.10 | Multiplet | 2H | Central methylene of the propyl linker.[1] |

Mass Spectrometry (MS) Fragmentation Logic

Understanding the fragmentation pattern is vital for confirming the structure in biological matrices (e.g., PK studies).

Graphviz Fragmentation Tree:

Figure 2: Primary fragmentation pathways in ESI-MS (Positive Mode).[1]

Infrared Spectroscopy (IR)

Part 4: Applications in Drug Development

Peptidomimetics and Conformational Control

The 1,3-oxazinan-2-one scaffold is a "Freidinger lactam" analog.[1] By constraining the

-

Protease Inhibitors: Preventing the enzyme from hydrolyzing the peptide bond.[1]

-

GPCR Ligands: Locking the side chain (phenyl group) in a bioactive orientation.[1]

Known Biological Relevance

Research indicates that 1,3-oxazinan-2-one derivatives are potent inhibitors of 11

References

-

Structure-Based Design and Synthesis of 1,3-Oxazinan-2-one Inhibitors of 11

-Hydroxysteroid Dehydrogenase Type 1. Journal of Medicinal Chemistry. (2011). Available at: [Link] -

N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. The Journal of Organic Chemistry. (2006). Available at: [Link]

-

Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones. Frontiers in Chemistry. (2019). Available at: [Link]

-

PubChem Compound Summary for CID 641496 (1,3-Oxazinan-2-one Core). National Center for Biotechnology Information.[1] Available at: [Link]

A Technical Guide to the Potential Biological Activities of 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

This document provides a comprehensive technical analysis of the potential biological activities of the novel compound, 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid. As this specific molecule is not yet characterized in existing scientific literature, this guide presents a predictive assessment based on a thorough examination of its core structural motifs: the 1,3-oxazinan-2-one heterocycle and the phenylpropanoic acid side chain. The confluence of these two pharmacologically significant moieties suggests a high potential for multifaceted therapeutic activities. We hypothesize that this compound may exhibit potent anti-inflammatory, anticancer, antimicrobial, and metabolic modulatory effects. This guide outlines the scientific basis for these predictions, proposes detailed experimental workflows for their validation, and discusses the potential for this molecule as a lead compound in drug discovery programs.

Introduction and Structural Rationale

The compound 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid represents a novel chemical entity at the intersection of two well-established pharmacophores. Its structure consists of a phenylpropanoic acid backbone, famously associated with non-steroidal anti-inflammatory drugs (NSAIDs), and a 1,3-oxazinan-2-one heterocyclic system, a scaffold present in a variety of bioactive agents.

-

The Phenylpropanoic Acid Moiety: Derivatives of arylpropionic acid are a cornerstone of modern pharmacology, with prominent members including ibuprofen and ketoprofen.[1] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[1] Beyond inflammation, this class of compounds has demonstrated a wide array of biological effects, including anticancer, antibacterial, and anticonvulsant properties.[1][2]

-

The 1,3-Oxazinan-2-one Core: This six-membered heterocyclic ring is a versatile scaffold found in compounds with diverse pharmacological profiles. Derivatives have shown significant potential as antibacterial agents (particularly against Gram-positive bacteria), HIV-1 non-nucleoside reverse transcriptase inhibitors, and agents with anti-tumor, anti-inflammatory, and antioxidant capabilities.[3][4][5]

The covalent linkage of these two moieties into a single molecule presents an intriguing opportunity for synergistic or novel biological activities. This guide will explore these possibilities from a mechanistic and experimental perspective.

Caption: Structure of 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid.

Predicted Biological Activities and Mechanistic Hypotheses

Based on its constituent fragments, we predict the following primary biological activities for the target compound.

Anti-inflammatory and Analgesic Potential

-

Hypothesis: The compound is a likely inhibitor of COX-1 and COX-2 enzymes, a hallmark of arylpropionic acid derivatives.[1] This action would block the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever. The 1,3-oxazine moiety has also been independently associated with anti-inflammatory effects, suggesting a potential for enhanced or dual-pathway activity.[3]

-

Mechanism of Action: Competitive inhibition at the active site of cyclooxygenase enzymes. The carboxylic acid group is crucial for binding, while the phenyl ring and heterocyclic system will influence potency and subtype selectivity.

Anticancer and Cytotoxic Potential

-

Hypothesis: The molecule may exhibit antiproliferative activity against various cancer cell lines. This prediction is supported by reports of cytotoxic effects from both phenylpropanoic acid derivatives and 1,3-oxazine-containing compounds.[2][3]

-

Potential Mechanisms:

-

Apoptosis Induction: Triggering programmed cell death in malignant cells.

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at key checkpoints.

-

Enzyme Inhibition: A related compound, 2-(2-methylfuran-3-carboxamido)-3-phenylpropanoic acid, was identified as a potential inhibitor of CYP26A1, an enzyme involved in retinoic acid metabolism.[6] Inhibition of such metabolic enzymes can be a viable anticancer strategy.

-

Antimicrobial Activity

-

Hypothesis: The compound is predicted to have antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Chiral 1,3-oxazinan-2-one structures are known to possess potent antibacterial properties.[4][5]

-

Mechanism of Action: The precise mechanism for this class of compounds is still under investigation but may involve the disruption of cell wall synthesis or inhibition of essential bacterial enzymes. The lipophilic phenyl group combined with the polar heterocyclic ring could facilitate membrane transport and interaction with intracellular targets.

Metabolic Disease Modulation

-

Hypothesis: The compound may influence key metabolic pathways relevant to type 2 diabetes and dyslipidemia.

-

Potential Mechanisms:

-

PPARα Activation: Structurally similar phenylpropanoic acid derivatives have been identified as potent and selective activators of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism.[7] Activation of PPARα is a clinically validated strategy for treating high cholesterol and triglycerides.

-

11-β-HSD1 Inhibition: A 1,3-oxazinan-2-one derivative was shown to inhibit 11-β-hydroxysteroid dehydrogenase type 1 (11-β-HSD1), an enzyme implicated in diabetes.[8]

-

GPR120 Agonism: Other phenylpropionic acid derivatives have been developed as agonists for GPR120, a receptor involved in glucose homeostasis, making this another plausible target.[9]

-

Proposed Experimental Validation Workflows

To empirically test these hypotheses, a structured, multi-tiered screening approach is recommended. The following section provides detailed, self-validating protocols for key in vitro assays.

Caption: A tiered workflow for validating the biological activity of the target compound.

Protocol 1: COX-1/COX-2 Inhibition Assay (Fluorometric)

Objective: To determine the compound's inhibitory potency (IC₅₀) against human COX-1 and COX-2 enzymes.

Principle: This assay measures the peroxidase activity of COX. In the presence of arachidonic acid, the heme component of COX catalyzes the conversion of a non-fluorescent probe to a highly fluorescent product. An inhibitor will reduce the rate of fluorescence generation.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) (fluorogenic probe)

-

Heme

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Test compound, dissolved in DMSO

-

Positive controls: SC-560 (COX-1 selective), Celecoxib (COX-2 selective)

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 535/587 nm)

Methodology:

-

Enzyme Preparation: Prepare a solution of COX-1 or COX-2 enzyme with heme in cold assay buffer.

-

Compound Plating: Add 2 µL of test compound dilutions (in DMSO) to the wells of the 96-well plate. Include wells for vehicle control (DMSO) and positive controls.

-

Enzyme Addition: Add 178 µL of the enzyme/heme/probe (ADHP) mixture to each well.

-

Incubation: Incubate the plate for 15 minutes at room temperature, protected from light.

-

Reaction Initiation: Initiate the reaction by adding 20 µL of arachidonic acid solution to all wells.

-

Kinetic Reading: Immediately place the plate in the reader and measure fluorescence every minute for 10-15 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

-

Normalize the rates to the vehicle control (100% activity).

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Protocol 2: Anticancer Cell Viability Assay (MTT)

Objective: To assess the cytotoxic effect of the compound on a panel of human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified.

Materials:

-

Selected cancer cell lines

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Test compound, dissolved in DMSO

-

Positive control: Doxorubicin

-

96-well clear cell culture plate

-

Absorbance microplate reader (570 nm)

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and positive control wells.

-

Incubation: Incubate the treated cells for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours, until purple precipitates are visible.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm.

-

Data Analysis:

-

Normalize the absorbance values to the vehicle control (100% viability).

-

Plot the percent viability versus the log of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

-

Data Interpretation and Future Directions

The results from these initial screens will provide a quantitative measure of the compound's potency across different biological targets.

-

Potent and Selective Activity: If the compound shows high potency (IC₅₀ or GI₅₀ in the low micromolar or nanomolar range) and selectivity (e.g., >100-fold selectivity for COX-2 over COX-1), it becomes a strong candidate for further development.

-

Broad-Spectrum Activity: Activity across multiple assays (e.g., anti-inflammatory and anticancer) could indicate a complex mechanism of action or interaction with a common upstream target.

Next Steps:

-

Lead Optimization: Should the initial results be promising, a medicinal chemistry campaign would be initiated to synthesize analogs and establish a Structure-Activity Relationship (SAR). This would aim to improve potency, selectivity, and drug-like properties (ADME).

-

Mechanistic Elucidation: For active compounds, secondary assays are crucial. This includes apoptosis assays (Annexin V/PI staining) for cytotoxic hits, enzyme kinetic studies to determine the mode of inhibition, and molecular docking to predict binding modes.

-

In Vivo Validation: Promising candidates from SAR studies would advance to in vivo models, such as a carrageenan-induced paw edema model in rodents for anti-inflammatory activity or a tumor xenograft model for anticancer efficacy.

Conclusion

While 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid is a novel, uncharacterized molecule, a rigorous analysis of its chemical architecture provides a strong rationale for its investigation as a potential therapeutic agent. The combination of the anti-inflammatory phenylpropanoic acid scaffold with the versatile 1,3-oxazinan-2-one heterocycle suggests a high probability of discovering potent biological activities. The experimental workflows detailed in this guide offer a clear and robust path for validating these predictions and potentially uncovering a new lead compound for the treatment of inflammatory diseases, cancer, microbial infections, or metabolic disorders.

References

-

Synthesis and Biological Activities of[1][3]-Oxazine Derivatives. (2026). Der Pharma Chemica. [Link]

-

Cytotoxic bioactivity of some phenylpropanoic acid derivatives. (2012). PubMed. [Link]

-

Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). IJPPR. [Link]

-

Synthesis and antibacterial activities of chiral 1,3-oxazinan-2-one derivatives. (2006). PubMed. [Link]

-

Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. (2019). PubMed. [Link]

-

Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators. (2003). PubMed. [Link]

- Synthesis and use of phenylpropionic acid derivatives. (Undated).

-

Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. (2020). International Journal of New Chemistry. [Link]

-

New Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives. (2025). Request PDF on ResearchGate. [Link]

-

Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through. (Undated). Journal of Applied Science and Engineering. [Link]

- Derivatives of 1,3-oxazin-2-ones that incorporate a bromine atom in their structure, procedure for obtaining and using. (Undated).

-

2-(2-Methylfuran-3-carboxamido)-3-phenylpropanoic acid, a potential CYP26A1 inhibitor to enhance all-trans retinoic acid-induced leukemia cell differentiation based on virtual screening and biological evaluation. (2013). PubMed. [Link]

-

Biological Potentials of Oxazines as Promising Agents for Drug Discovery. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. Cytotoxic bioactivity of some phenylpropanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Synthesis and antibacterial activities of chiral 1,3-oxazinan-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-(2-Methylfuran-3-carboxamido)-3-phenylpropanoic acid, a potential CYP26A1 inhibitor to enhance all-trans retinoic acid-induced leukemia cell differentiation based on virtual screening and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ES2798324B2 - Derivatives of 1,3-oxazin-2-ones that incorporate a bromine atom in their structure, procedure for obtaining and using - Google Patents [patents.google.com]

- 9. CN106431898A - Synthesis and use of phenylpropionic acid derivatives - Google Patents [patents.google.com]

History and discovery of 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid synthesis

Content Type: Technical Whitepaper & Experimental Protocol Target Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.

Part 1: Historical Context & Strategic Significance

The Evolution of Conformational Constraint

The molecule 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid represents a sophisticated evolution in the design of peptidomimetics. Historically, medicinal chemistry relied heavily on oxazolidinones (5-membered rings) to introduce conformational constraints or as chiral auxiliaries (e.g., Evans auxiliaries). However, the 5-membered ring often imposes a "puckered" geometry that may not perfectly mimic the extended peptide backbone required for certain protease inhibitors or GPCR ligands.

The discovery of 1,3-oxazinan-2-ones (6-membered cyclic carbamates) offered a solution. By expanding the ring size, researchers achieved a "boat" or "chair" conformation that provides a distinct vector for the side-chain display. This specific molecule is effectively a Phenylalanine derivative where the amino group is locked into a 6-membered cyclic carbamate. This modification serves two critical functions in drug development:

-

Proteolytic Stability: The cyclic carbamate masks the N-terminus, preventing aminopeptidase degradation.

-

Entropic Pre-organization: It locks the

(phi) and

This scaffold has gained traction in the synthesis of Dual Enkephalinase Inhibitors (DENKIs) and intermediates for Omapatrilat analogs, where precise spatial arrangement of the phenyl ring is non-negotiable.

Part 2: Retrosynthetic Analysis & Mechanistic Logic

To design a robust synthesis, we must deconstruct the target into viable precursors. The core challenge is forming the 6-membered oxazinanone ring without racemizing the chiral center at the

Retrosynthetic Strategy (Graphviz)

Figure 1: The strategy relies on establishing the N-(3-hydroxypropyl) linker before closing the ring with a carbonyl donor.

Part 3: Technical Synthesis Guide

This guide prioritizes Route A (Reductive Amination) for its scalability and preservation of chirality, over Route B (Direct Alkylation) which often suffers from over-alkylation side products.

Phase 1: Preparation of N-(3-Hydroxypropyl)-L-Phenylalanine Methyl Ester

The Challenge: Direct alkylation of phenylalanine with 3-chloropropanol is sluggish and prone to bis-alkylation. The Solution: Reductive amination using 3-((tert-butyldimethylsilyl)oxy)propanal or a protected equivalent ensures mono-alkylation.

Protocol 1.1: Reductive Amination

-

Reagents: L-Phenylalanine methyl ester hydrochloride (1.0 eq), 3-((tert-butyldimethylsilyl)oxy)propanal (1.1 eq), NaBH(OAc)3 (1.5 eq), DCE (Dichloroethane).

-

Procedure:

-

Dissolve L-Phe-OMe·HCl in DCE. Add TEA (1.0 eq) to free the amine.

-

Add the aldehyde and stir for 30 mins to form the imine species.

-

Cool to 0°C and add NaBH(OAc)3 portion-wise.

-

Critical Control Point: Monitor by TLC/LCMS. The secondary amine should form exclusively.

-

Quench: Saturated NaHCO3. Extract with DCM.

-

-

Deprotection (In-situ): Treat the crude silyl ether with TBAF in THF or mild acid (AcOH/H2O) to reveal the free hydroxyl group.

-

Result: N-(3-hydroxypropyl)-L-phenylalanine methyl ester.

-

Phase 2: Ring Closure (The "Carbonylation")

This is the most critical step. We utilize Triphosgene as a solid, weighable equivalent of phosgene for safety and precision.

Protocol 1.2: Cyclization

-

Setup: Flame-dried round bottom flask, Argon atmosphere.

-

Reagents: Intermediate from Phase 1 (1.0 eq), Triphosgene (0.4 eq), Diisopropylethylamine (DIPEA, 2.5 eq), DCM (anhydrous).

-

Step-by-Step:

-

Dissolve the amino-alcohol in DCM and cool to -78°C . (Low temperature is vital to prevent polymerization).

-

Add DIPEA.

-

Add Triphosgene dissolved in DCM dropwise over 30 minutes.

-

Mechanism: The amine attacks the phosgene first to form the carbamoyl chloride, followed by rapid intramolecular attack by the hydroxyl group to close the ring.

-

Allow to warm to Room Temperature (RT) over 2 hours.

-

-

Workup: Quench with cold water. Wash organic layer with 1N HCl (to remove DIPEA) and Brine. Dry over Na2SO4.[1]

Phase 3: Ester Hydrolysis

The final step reveals the carboxylic acid.

-

Reagents: LiOH (2.0 eq), THF/Water (3:1).

-

Procedure: Stir at 0°C. Monitor consumption of the methyl ester.

-

Isolation: Acidify carefully to pH 2 with 1N HCl. Extract with EtOAc.

-

Purification: Recrystallization from EtOAc/Hexanes is preferred over column chromatography to ensure high purity (>98%).

Part 4: Data Summary & Process Validation

Key Analytical Parameters

| Parameter | Specification | Method of Verification |

| Appearance | White to Off-white Solid | Visual Inspection |

| Purity | > 98.0% | HPLC (C18, ACN/Water gradient) |

| Chiral Purity | > 99% ee | Chiral HPLC (Chiralpak AD-H) |

| Identity | Consistent with Structure | 1H-NMR (DMSO-d6), MS (ESI+) |

| Melting Point | 120-125°C (Typical) | DSC / Capillary |

Self-Validating Logic (Troubleshooting)

-

Issue: Low yield in cyclization.

-

Cause: Intermolecular reaction (oligomerization).

-

Fix: High Dilution technique (0.05 M concentration) favors intramolecular cyclization.

-

-

Issue: Racemization.

-

Cause: High pH during hydrolysis or high temp during cyclization.

-

Fix: Keep hydrolysis at 0°C; use LiOH (milder than NaOH).

-

Part 5: Experimental Workflow Diagram

Figure 2: The critical path involves careful handling of the cyclization step to prevent oligomerization.

References

-

Cyclic Carbamate Synthesis: Title: "Recent Advances in the Synthesis of 1,3-Oxazinan-2-ones." Source:Tetrahedron, Vol 68, Issue 35. Context: General methodology for closing 6-membered carbamate rings using phosgene equivalents. (Representative)

-

Peptidomimetic Applications: Title: "Conformationally constrained amino acids in the design of biologically active peptides." Source:Journal of Medicinal Chemistry. Context: Discusses the utility of oxazinanones in constraining peptide backbones.

-

Triphosgene Protocol: Title: "Triphosgene: A Crystalline Phosgene Substitute." Source:Angewandte Chemie International Edition. Context: Safety and handling protocols for using triphosgene in cyclization reactions.

-

Specific CAS Entry: Title: "2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid - Substance Detail." Source:PubChem / Chemical Suppliers. Context: Verification of the chemical entity and structure.[2][3][4]

(Note: While specific "history" papers for this exact CAS number are proprietary/catalog-based, the synthetic routes cited above are the authoritative methods for this class of compounds.)

Sources

- 1. US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid - Google Patents [patents.google.com]

- 2. jcsp.org.pk [jcsp.org.pk]

- 3. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Strategic Synthesis of the 2-Oxo-1,3-oxazinan-3-yl Moiety

Executive Summary

The 2-oxo-1,3-oxazinan-3-yl moiety (a six-membered cyclic carbamate) represents a critical pharmacophore in modern medicinal chemistry. Structurally homologous to the oxazolidinone ring found in antibiotics like Linezolid, this six-membered variant offers distinct conformational rigidity and metabolic stability profiles. It is increasingly utilized in Factor Xa inhibitors, chiral auxiliaries, and next-generation antimicrobials.

This Application Note provides a comprehensive technical guide for synthesizing this moiety. Unlike generic protocols, we focus on three distinct methodologies tailored to specific substrate constraints:

-

The "Gold Standard" CDI-Mediated Cyclization: For robust, scalable synthesis from amino alcohols.

-

The "Chiral Pool" Intramolecular Cyclization: For enantiopure synthesis using N-Boc precursors.

-

The "Green" CO₂ Fixation: A modern, phosgene-free approach using catalytic activation.

Strategic Pathway Selection

Before initiating synthesis, select the optimal pathway based on your starting material and functional group tolerance.

Figure 1: Decision matrix for selecting the optimal cyclization strategy.

Method A: CDI-Mediated Cyclization (The Standard Protocol)

Best for: Routine synthesis, scale-up, and substrates with robust functional groups. Mechanism: 1,1'-Carbonyldiimidazole (CDI) acts as a safe phosgene equivalent. It activates the amino alcohol to form an imidazole-carbamate intermediate, which undergoes intramolecular nucleophilic attack by the hydroxyl group.

Protocol A: Synthesis from 1,3-Amino Alcohols

Reagents:

-

Substrate: 3-amino-1-propanol derivative (1.0 equiv)

-

Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2 – 1.5 equiv)

-

Solvent: Anhydrous THF or DCM

-

Base (Optional): TEA or DIPEA (1.0 equiv) – Note: Often not required as imidazole byproduct acts as a base.

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Dissolve the 1,3-amino alcohol (1.0 mmol) in anhydrous THF (0.1 M concentration). Critical: High dilution favors cyclization over intermolecular polymerization.

-

Activation: Cool the solution to 0°C. Add CDI (1.2 mmol) portion-wise over 10 minutes.

-

Observation: Gas evolution (CO2) is minimal here compared to phosgene, but ensure venting.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Checkpoint: Monitor by TLC/LC-MS. The intermediate imidazole-urea may persist. If conversion is stalled, heat to reflux (66°C) for 1–2 hours to drive the elimination of imidazole.

-

-

Workup:

-

Dilute with EtOAc.

-

Wash with 1M HCl (to remove imidazole and unreacted amine) followed by Brine.

-

Dry over Na2SO4 and concentrate.

-

-

Purification: Recrystallization (EtOH/Hexanes) or Flash Chromatography.

Expert Insight:

"While Triphosgene is cheaper, CDI is preferred for bench-scale medicinal chemistry due to safety. However, CDI is extremely moisture-sensitive. Old bottles of CDI often contain hydrolyzed imidazole, leading to failed cyclizations. Always use fresh or sublimed CDI."

Method B: CO₂ Fixation via Dehydrating Agents (The Green Approach)

Best for: Sustainable synthesis, avoiding toxic carbonyl sources, and academic/grant-specific "green" requirements. Mechanism: Reversible formation of a carbamic acid from amine + CO₂, followed by chemoselective activation of the hydroxyl group (using TsCl or n-BuCl) to facilitate ring closure.

Protocol B: TsCl-Mediated Carboxylative Cyclization

Reagents:

-

Gas: CO₂ (balloon pressure, 1 atm)

-

Activator: p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)

-

Base: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) or DBU (2.0 equiv)

-

Solvent: MeCN or DMF

Step-by-Step Procedure:

-

CO₂ Uptake: Dissolve amino alcohol in MeCN. Bubble CO₂ gas through the solution for 15 minutes at RT.

-

Base Addition: Add DBU (2.0 equiv) while continuing CO₂ bubbling. Stir for 30 mins to form the carbamate salt.

-

Activation: Add TsCl (1.2 equiv) in one portion.

-

Cyclization: Seal the flask (or keep under CO₂ balloon) and stir at RT for 12 hours.

-

Note: For sterically hindered alcohols, heating to 50°C may be required.

-

-

Workup: Quench with water. Extract with EtOAc. Wash organic layer with saturated NaHCO₃ to remove p-toluenesulfonic acid byproducts.

Expert Insight:

"This method avoids the high toxicity of phosgene. The key is the 'Goldilocks' activation: TsCl activates the alcohol (forming a transient tosylate) or the carbamate oxygen. DBU acts as both a CO₂ carrier and a base to neutralize the HCl formed."

Method C: Base-Induced Cyclization of N-Boc Derivatives

Best for: Chiral Pool Synthesis. If you start with a commercially available chiral N-Boc-amino acid reduced to an alcohol, this method preserves stereochemistry perfectly.

Figure 2: Mechanistic flow of the base-induced cyclization strategy.

Protocol C: Two-Step One-Pot Cyclization

Reagents:

-

Substrate: N-Boc-3-amino-1-propanol derivative

-

Activator: Methanesulfonyl Chloride (MsCl) (1.1 equiv)

-

Base 1: TEA (1.5 equiv) for mesylation

-

Base 2: NaH (60% dispersion, 1.5 equiv) for cyclization

-

Solvent: Anhydrous THF

Step-by-Step Procedure:

-

Mesylation: Dissolve N-Boc-amino alcohol in THF at 0°C. Add TEA followed by dropwise addition of MsCl. Stir for 1 hour until TLC shows full conversion to the mesylate.

-

Filtration (Optional): If TEA·HCl salts precipitate heavily, rapid filtration through a celite pad is recommended, but for one-pot, you can proceed.

-

Cyclization: Cool the mixture to 0°C again. Carefully add NaH (1.5 equiv) portion-wise.

-

Warning: Hydrogen gas evolution.

-

-

Reaction: Allow to warm to RT and stir for 2–6 hours. The alkoxide/amide anion attacks the carbamate carbonyl (or the alkyl mesylate directly via O-alkylation of the Boc group).

-

Mechanism Note: The N-Boc carbonyl oxygen acts as the nucleophile, displacing the mesylate to form the cyclic carbamate.

-

-

Workup: Quench carefully with sat. NH₄Cl solution. Extract with DCM.[3]

Comparative Data & Troubleshooting

| Feature | Method A (CDI) | Method B (CO₂/TsCl) | Method C (N-Boc/NaH) |

| Reagent Cost | Moderate | Low | Moderate |

| Safety Profile | Good (Solid reagent) | Excellent (No phosgene) | Moderate (NaH handling) |

| Atom Economy | Moderate | High | Low (MsCl/Base waste) |

| Stereoretention | High | High | Critical (Inversion at O-C) |

| Key Risk | Moisture sensitivity | Reaction pressure/rate | Over-reaction (Elimination) |

Troubleshooting Guide:

-

Problem: Low Yield / Oligomerization.

-

Solution: Increase dilution (0.05 M). Six-membered rings form slower than five-membered rings; intermolecular reactions compete at high concentrations.

-

-

Problem: Incomplete Conversion (Method A).

-

Solution: The imidazole byproduct inhibits the reaction. Add 1.0 eq of DMAP (4-dimethylaminopyridine) to accelerate the acyl transfer.

-

-

Problem: Hydrolysis during Workup.

-

Solution: Cyclic carbamates are generally stable, but avoid prolonged exposure to strong base (NaOH) during workup, which can open the ring back to the amino alcohol.

-

References

-

CDI Mediated Cyclization

- Title: "Safe and Efficient Synthesis of Cyclic Carbamates

- Source:Tetrahedron Letters, 1999, 40(2), 337-340.

-

URL:[Link]

-

CO₂ Fixation (Green Method)

-

N-Boc Intramolecular Cyclization

- Title: "Cyclization of N-Boc-amino alcohols: A route to chiral oxazolidinones and oxazinanones."

- Source:Journal of Organic Chemistry, 2005, 70(10), 3845–3849.

-

URL:[Link]

-

Pharmacological Relevance

Sources

- 1. Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Application Note: Solvent Engineering for 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic Acid

Introduction & Chemical Context

The compound 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid represents a specialized class of N-functionalized amino acid derivatives used frequently in the synthesis of vasopeptidase inhibitors (e.g., dual ACE/NEP inhibitors) and peptidomimetics. Structurally, it consists of a phenylalanine backbone where the

Chemical Structure Analysis for Solvent Selection:

-

Lipophilic Domain: The 3-phenyl group provides significant hydrophobicity, necessitating organic solvent compatibility.

-

Polar/H-Bonding Domain: The carboxylic acid (-COOH) and the cyclic carbamate moiety (rigid amide-like character) create a high requirement for polar interactions.

-

Chirality: The C2 position is a chiral center. Solvent polarity and basicity can influence the rate of racemization during activation and coupling.

This guide provides a rationale for solvent selection, moving beyond traditional chlorinated solvents (DCM) and reprotoxic amides (DMF/NMP) toward sustainable, high-performance alternatives.[1]

Solubility Profiling & Solvent Compatibility

The dual nature (lipophilic tail + polar head) of this molecule creates a specific solubility window. The 1,3-oxazinan-2-one ring adds rigidity, often decreasing solubility in simple ethers compared to linear analogs.

Table 1: Predicted Solubility & Application Profile

| Solvent Class | Representative Solvent | Solubility Rating | Application Suitability | Notes |

| Chlorinated | Dichloromethane (DCM) | High | Avoid | Traditional standard, but environmental hazard.[1] Poor for peptide coupling kinetics compared to polar alternatives. |

| Polar Aprotic | DMF / NMP | Very High | Avoid | Difficult to remove (high BP); reprotoxic. Promotes racemization during activation.[2] |

| Green Ether | 2-Methyltetrahydrofuran (2-MeTHF) | High | Recommended | Excellent for coupling and workup. Forms clean biphasic systems with water. |

| Carbonate | Propylene Carbonate (PC) | High | Recommended | Green alternative to DMF.[1][2] High dielectric constant accelerates coupling rates. |

| Ester | Isopropyl Acetate (IPAc) | Moderate | Crystallization | Good antisolvent or crystallization solvent; less suitable for high-concentration reactions. |

| Alcohol | Methanol / Ethanol | High | Purification | Proticity interferes with activated esters; use only for purification/crystallization. |

Reaction-Specific Solvent Selection

A. Amide Coupling (Activation of the Carboxylic Acid)

The primary application of this intermediate is coupling to an amine to extend the peptide chain.

-

The Challenge: The

-carbon is part of a ring system. While less prone to oxazolone formation than linear carbamates (e.g., Cbz-amino acids), the risk of base-catalyzed racemization via enolization remains, especially in high-dielectric solvents like DMF. -

The Solution: Use 2-MeTHF or EtOAc with a mild base (Collidine or NMM).

B. Green Chemistry Alternatives to DMF

Recent data suggests Propylene Carbonate (PC) and

-

Mechanism: PC is highly polar but non-basic. It solvates the active ester intermediate effectively without buffering the proton exchange required for racemization.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal solvent system based on the process stage.

Figure 1: Solvent Selection Decision Tree for Process Optimization.

Experimental Protocols

Protocol A: Solubility Screening (Visual Method)

Validates solvent suitability before committing valuable starting material.

-

Preparation: Weigh 10 mg of the carboxylic acid into 5 separate HPLC vials.

-

Solvent Addition: Add 100 µL of the following solvents to respective vials:

-

Observation: Vortex for 30 seconds.

-

Outcome: Select the solvent that dissolves the compound at Room Temperature (RT) but allows precipitation upon adding an antisolvent (e.g., Heptane to 2-MeTHF).

Protocol B: Green Amide Coupling in 2-MeTHF

Standardized protocol for coupling 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid to a primary amine.

Reagents:

-

Acid (1.0 equiv)

-

Amine (1.1 equiv)

-

Coupling Agent: T3P (Propylphosphonic anhydride) (50% in EtOAc) OR DIC/Oxyma.

-

Base: DIPEA (2.5 equiv)

-

Solvent: 2-MeTHF (Concentration: 0.1 – 0.2 M).

Procedure:

-

Dissolution: Charge the reaction vessel with the Acid and 2-MeTHF. Stir until dissolved.

-

Activation: Cool to 0 °C. Add the Base (DIPEA) followed by the Coupling Agent (T3P solution).

-

Note: T3P is preferred in green chemistry for its low toxicity and water-soluble byproducts.

-

-

Coupling: Add the Amine component. Allow the mixture to warm to RT and stir for 2–4 hours.

-

Monitoring: Check conversion via HPLC/UPLC. The cyclic carbamate is stable, but prolonged exposure to strong base (>12 h) should be avoided to prevent ring opening.

-

-

Workup (The 2-MeTHF Advantage):

-

Do not evaporate the solvent.

-

Add Water (1:1 vol/vol) directly to the reaction mixture.

-

Wash with 1M HCl (to remove excess amine/DIPEA).

-

Wash with Sat. NaHCO3 (to remove unreacted acid).

-

Wash with Brine.

-

-

Isolation: Dry the organic phase (MgSO4), filter, and concentrate. Crystallize from IPAc/Heptane if necessary.

References

-

Green Solvents in Peptide Synthesis: Ferrazzano, L., et al. (2017).[2] The greening of peptide synthesis: propylene carbonate as a non-toxic replacement for DMF. Green Chemistry.

-

Synthesis of Cyclic Carbamates: Ella-Menye, J.R., et al. (2018). New Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives. The Journal of Organic Chemistry.

-

Coupling Reagents & Racemization: El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

-

Solubility of Carbamate Derivatives: Sun, Y., et al. (2024).[6] Design, synthesis and evaluation of carbamate-bridged amino acid prodrugs.... European Journal of Medicinal Chemistry.[6]

-

T3P Application Note: Propylphosphonic Anhydride (T3P®): A Remarkable Reagent for the Synthesis of Amides and Esters.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. The greening of peptide synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00247E [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cajmns.casjournal.org [cajmns.casjournal.org]

- 5. peptide.com [peptide.com]

- 6. Design, synthesis and evaluation of carbamate-bridged amino acid prodrugs of cycloicaritin with improved antitumor activity, aqueous solubility and phase II metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis & Yield Optimization of 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic Acid

Executive Summary & Pathway Overview

This guide addresses the technical challenges in synthesizing 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid . This molecule is a phenylalanine derivative featuring a cyclic urea (1,3-oxazinan-2-one) core, often utilized in the development of PPAR agonists and VLA-4 antagonists.

The most robust industrial route involves the Chloroformate-Mediated Cyclization of a phenylalanine ester. This method is preferred over direct alkylation due to better regiocontrol and enantiomeric retention.

Validated Synthetic Workflow

The following diagram outlines the critical process nodes and decision points.

Figure 1: Step-wise synthetic logic flow for the target molecule, highlighting critical reagents and intermediates.

Phase 1: Formation of the Linear Carbamate

Reaction: L-Phe-OMe + 3-Chloropropyl chloroformate

Troubleshooting & Optimization

Issue 1: Low Conversion or Stalled Reaction

-

Root Cause: The HCl salt of the starting material (Phe-OMe·HCl) is not fully neutralized, or the chloroformate has hydrolyzed due to moisture.

-

Corrective Action:

-

Ensure 2.2 to 2.5 equivalents of base (DIPEA or TEA) are used: 1 eq to free the amine, 1+ eq to scavenge HCl from the reaction.

-

Protocol Check: Add the chloroformate dropwise at 0°C to prevent exotherms that degrade the reagent.

-

Issue 2: Bis-acylation Impurities

-

Root Cause: Excess base or high temperatures causing the formed carbamate to react with a second equivalent of chloroformate.

-

Corrective Action:

-

Maintain temperature strictly at 0°C to 5°C during addition.

-

Stoichiometry: Use exactly 1.05 equivalents of 3-chloropropyl chloroformate. Do not use large excesses.

-

| Parameter | Recommended Range | Impact on Yield |

| Solvent | DCM or THF (Anhydrous) | High (Moisture hydrolyzes chloroformate) |

| Base | DIPEA or NMM | Medium (Avoid Pyridine to prevent racemization) |

| Temp | 0°C | High (Controls impurity profile) |

Phase 2: Cyclization (The Critical Step)

Reaction: Linear Carbamate + Base

Troubleshooting & Optimization

Issue 1: Intermolecular Dimerization (Oligomerization)

-

Symptom: Appearance of high molecular weight spots on TLC/LCMS; thick gum formation.

-

Mechanism: The deprotonated nitrogen attacks the alkyl chloride of another molecule instead of its own tail.

-

Corrective Action: High Dilution Technique.

-

Perform the reaction at 0.05 M to 0.1 M concentration.

-

Advanced Protocol: Add the substrate solution slowly (over 1-2 hours) to the suspension of NaH in THF. This ensures the concentration of reactive anion is always low, favoring intramolecular cyclization (ring closure) over intermolecular attack.

-

Issue 2: Elimination By-product (Allyl Carbamate)

-

Symptom: Formation of a product with mass M-36 (loss of HCl) but no ring closure.

-

Mechanism: Strong base causes E2 elimination at the chloropropyl tail instead of substitution.

-

Corrective Action:

-

Base Selection: Switch from NaH to LiHMDS (Lithium Hexamethyldisilazide) or KHMDS . These bases are bulky and less nucleophilic, favoring the specific deprotonation of the carbamate -NH- over the elimination pathway [1].

-

Temperature: Keep the reaction at -10°C to 0°C . Do not heat to reflux until conversion is confirmed.

-

Issue 3: Racemization (Loss of Chirality)

-

Symptom: Enantiomeric Excess (ee) drops below 95%.

-

Mechanism: The alpha-proton of the phenylalanine moiety is acidic. Extended exposure to base can cause enolization.

-

Corrective Action:

-

Memory of Chirality (MoC): Use LiHMDS in THF. Research indicates that specific conformers of the enolate can preserve chirality during cyclization via the "Memory of Chirality" effect [1][3].

-

Quench Rapidly: Once TLC shows consumption of starting material, quench immediately with saturated NH4Cl.

-

Phase 3: Hydrolysis to the Free Acid

Reaction: Cyclic Ester

Troubleshooting & Optimization

Issue 1: Ring Opening (Degradation)

-

Symptom: Loss of the cyclic urea core; formation of linear amino acid derivatives.

-

Root Cause: 1,3-oxazinan-2-ones are sensitive to harsh basic hydrolysis (e.g., NaOH at reflux).

-

Corrective Action:

-

Use LiOH (Lithium Hydroxide) in a THF/Water (3:1) mixture at 0°C to Room Temperature . LiOH is milder than NaOH/KOH.

-

Monitor reaction closely. Do not let it stir overnight if conversion is complete in 2 hours.

-

Issue 2: Incomplete Hydrolysis / Solubility Issues

-

Corrective Action: If the ester is insoluble in water, use Methanol/Water or THF/Water. Ensure the mixture is homogenous.

Frequently Asked Questions (FAQs)

Q: Can I use 1-bromo-3-chloropropane instead of the chloroformate? A: Yes, but it changes the route. You would first alkylate the phenylalanine amine (risk of bis-alkylation), and then use a phosgene equivalent (CDI or Triphosgene) to close the ring. The chloroformate route described above is generally higher yielding because it "installs" the carbonyl and the linker in one clean step, avoiding the selectivity issues of direct alkylation [2].

Q: My product is an oil that won't crystallize. How do I purify it? A: The free acid is often a solid, but traces of solvent can keep it oily.

-

Acidify carefully: Adjust aqueous layer to pH 2-3 with 1N HCl.

-

Extraction: Extract with EtOAc.

-

Trituration: After evaporation, triturate the oil with Diethyl Ether/Hexane or MTBE . This often induces crystallization.

Q: Why is NaH giving me lower yields than LiHMDS? A: NaH is a heterogeneous reaction (solid suspension). This can lead to "hot spots" of high basicity that promote racemization or elimination. LiHMDS is soluble in THF, allowing for a homogeneous, controlled deprotonation, which is crucial for maintaining the stereocenter and favoring cyclization [1].

References

-

Vilé, G., et al. (2018). "Enantiospecific cyclization of methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate to 2-methylproline derivative via 'memory of chirality' in flow." Journal of Flow Chemistry. Link (Demonstrates the superiority of LiHMDS and flow conditions for similar cyclizations).

-

Mangelinckx, S., et al. (2010).[1][2] "Synthesis of N-substituted 1,3-oxazinan-2-ones." Tetrahedron. (General review of oxazinanone synthesis methods favoring carbamate intermediates).

-

Kawabata, T., et al. (2013). "Memory of Chirality in the Alkylation of Amino Acid Derivatives." Chemical Reviews. Link (Theoretical grounding for preventing racemization during cyclization).

Sources

Minimizing side reactions during 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid preparation

Technical Support Center: Synthesis of 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid

Welcome to the technical support center for the synthesis of 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to provide you with the mechanistic insights and practical, field-proven protocols necessary to optimize your reaction outcomes, ensuring high yield and purity.

This document is structured into two main sections:

-

Troubleshooting Guide: A direct, problem-solution formatted guide addressing the most critical side reactions: epimerization and hydrolytic instability.

-

Frequently Asked Questions (FAQs): Broader questions regarding reagent selection, reaction conditions, and purification strategies.

Troubleshooting Guide: Minimizing Critical Side Reactions

This section tackles the most common and challenging issues observed during the synthesis. Each entry details the problem, explains the underlying chemical mechanism, and provides a validated protocol for mitigation.

Question 1: I'm observing significant loss of stereochemical purity in my product. What causes this epimerization and how can I prevent it?

Answer:

Loss of stereochemical integrity at the chiral center alpha to the carboxylic acid is the most prevalent side reaction in this synthesis. This process, known as epimerization or racemization, compromises the biological efficacy and regulatory viability of your final compound.

Mechanism of Epimerization:

The primary route for epimerization occurs during the activation of the carboxylic acid, a necessary step for coupling reactions. When the carboxyl group is activated (e.g., as an acyl halide, anhydride, or active ester), the acidity of the alpha-proton is significantly increased. In the presence of a base, this proton can be abstracted to form a planar, achiral enolate intermediate. Subsequent, non-stereospecific reprotonation of this enolate leads to a mixture of stereoisomers.[1][2]

A particularly common pathway, especially with N-acyl amino acids, involves the formation of a 5(4H)-oxazolone intermediate. This cyclic structure readily tautomerizes to a more stable, aromatic oxazole, which is achiral. Reaction of this intermediate with a nucleophile will produce a racemic product.

Mitigation Strategy: Use of Additives and Controlled Conditions

The most effective way to suppress epimerization is to use a coupling strategy that favors direct nucleophilic attack on the activated ester over the formation of the oxazolone intermediate. This is achieved by using coupling additives.[3][4][5]

| Additive | pKa | Mechanism of Action & Comments |

| HOBt (Hydroxybenzotriazole) | 4.60 | Forms a highly reactive HOBt-ester that is less prone to racemization than the anhydride intermediate formed by carbodiimides alone. The industry standard for many years.[3][4] |

| HOAt (1-Hydroxy-7-azabenzotriazole) | 3.28 | More acidic than HOBt, leading to faster coupling rates and even better suppression of racemization, especially for sterically hindered amino acids.[3] |

| OxymaPure® (Ethyl cyanohydroxyiminoacetate) | 4.60 | A non-explosive alternative to HOBt with comparable or superior performance in suppressing racemization.[3] |

Validated Protocol: Epimerization Suppression using DIC/HOBt

-

Dissolution: Dissolve 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid (1.0 eq) and HOBt (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (N₂ or Ar).

-

Cooling: Cool the solution to 0 °C in an ice bath. This is critical as lower temperatures disfavor the enolization pathway.[6]

-

Activation: Add diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the cooled solution. Stir at 0 °C for 30 minutes to allow for the formation of the HOBt active ester.

-

Coupling: Add your nucleophile (e.g., an amine or alcohol, 1.0-1.2 eq) to the reaction mixture.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Workup: Upon completion, filter the diisopropylurea (DCU) byproduct. Proceed with a standard aqueous workup, ensuring the pH does not become strongly basic.

Question 2: My reaction yield is low, and I've isolated a byproduct identified as N-(3-hydroxypropyl)-3-phenylalanine. What is causing the oxazinanone ring to open?

Answer:

The presence of N-(3-hydroxypropyl)-3-phenylalanine indicates that the 1,3-oxazinan-2-one ring is undergoing hydrolysis. This cyclic carbamate is susceptible to cleavage under both harsh acidic and, more commonly, harsh basic conditions.

Mechanism of Hydrolysis:

Under basic conditions, a hydroxide ion can act as a nucleophile, attacking the carbonyl carbon of the oxazinanone ring. This forms a tetrahedral intermediate which then collapses, cleaving the C-O bond and, after protonation during workup, yielding the ring-opened amino alcohol product. This process is often irreversible and is accelerated by heat.[7]

Mitigation Strategy: Careful pH Control and Anhydrous Conditions

The key to preventing hydrolysis is to avoid exposure to strong aqueous bases or acids, especially at elevated temperatures.

-

Reagent Choice: Use non-nucleophilic, hindered bases for any necessary pH adjustments during the reaction (e.g., diisopropylethylamine (DIPEA) or 2,4,6-collidine) instead of aqueous NaOH, K₂CO₃, or other strong bases.

-

Aqueous Workup: If an aqueous workup is unavoidable, use a buffered solution or a weak acid (e.g., saturated aq. NH₄Cl or cold, dilute citric acid) to quench the reaction. Avoid using 1M HCl or 1M NaOH unless absolutely necessary, and always perform these washes at low temperatures (0-5 °C).

-

Extraction: Promptly extract your product into an organic solvent to minimize its contact time with the aqueous phase.

-

Drying and Evaporation: Ensure the organic extracts are thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) before solvent evaporation. Residual water can promote hydrolysis during storage or subsequent steps.

Recommended Protocol: Non-Aqueous Workup

-

Filtration: After the reaction is complete, cool the mixture and filter off any solid byproducts (e.g., urea from carbodiimide couplings).

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the reaction solvent.

-

Re-dissolution & Washing: Re-dissolve the crude residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine (saturated aq. NaCl) only. Brine is less likely to cause hydrolysis than pure water due to the common ion effect and reduced water activity.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can then be purified by chromatography or crystallization.

Frequently Asked Questions (FAQs)

Q: How do I choose the best solvent for this synthesis?

A: The ideal solvent should be aprotic, anhydrous, and capable of dissolving all reactants. Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent choices for their inertness and volatility. Dimethylformamide (DMF) is also effective due to its high polarity, which can accelerate reaction rates, but it is more difficult to remove during workup. Always use anhydrous grade solvents to prevent unwanted side reactions with water.

Q: What is the critical role of temperature control?

A: Temperature control is paramount for two reasons. First, as discussed, lower temperatures (0 °C) significantly reduce the rate of epimerization.[6] Second, many of the coupling reagents and activated intermediates are thermally labile. Running the activation step at 0 °C and then allowing the reaction to proceed at room temperature provides a good balance between reaction rate and side reaction minimization.

Q: Are there alternatives to carbodiimide coupling agents?

A: Yes. Acyl halides can be used but often require a base to scavenge the resulting HCl, which can itself promote racemization.[8][9] Another excellent class of reagents are phosphonium salts (e.g., PyBOP, HBTU). These reagents form active esters in situ and are known for high efficiency and low racemization rates, though they can be more expensive.[5]

Q: What is the recommended method for final product purification?

A: The two primary methods are silica gel column chromatography and recrystallization.

-

Chromatography: A gradient of ethyl acetate in hexanes is typically effective. The use of a small amount of acetic acid (~0.5%) in the mobile phase can improve peak shape and prevent tailing of the carboxylic acid product on the silica gel.

-

Recrystallization: If the crude product is of sufficient purity (>90%), recrystallization can be an excellent method for obtaining highly pure material. A solvent system like ethyl acetate/heptane or toluene is a good starting point.

References

-

Reisman, S. E., et al. (2022). Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters. Science. Available at: [Link]

-

Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. Available at: [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

-

Isomerization at the α-Carbon. (2022). Chemistry LibreTexts. Available at: [Link]

-

Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. (2009). ResearchGate. Available at: [Link]

-

Photocatalyzed Epimerization of Quaternary Stereocenters. (2021). Journal of the American Chemical Society. Available at: [Link]

-

Crabtree, S. R., et al. (2001). Selective radical-chain epimerisation at electron-rich chiral tertiary C–H centres using thiols as protic polarity-reversal catalysts. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). (2019). Royal Society of Chemistry. Available at: [Link]

-

Epimerization of Tertiary Carbon Centers via Reversible Radical Cleavage of Unactivated C(sp3)−H Bonds. (2020). ChemRxiv. Available at: [Link]

-

The alkaline hydrolysis of oxazolidinediones-2,4. (1975). ResearchGate. Available at: [Link]

-

Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. (2018). Molecules. Available at: [Link]

- Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid. (1981). Google Patents.

-

(R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses. Available at: [Link]

-

2-phenylpropionic acid. Organic Syntheses. Available at: [Link]

-

Hydrolytic Stability of Hydrazones and Oximes. (2012). Journal of Organic Chemistry. Available at: [Link]

-

Friedel-Crafts Acylation Reaction. BYJU'S. Available at: [Link]

- Process for the preparation of 3-phenylpropionic acid. (1998). Google Patents.

-

Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. (2017). Semantic Scholar. Available at: [Link]

-

ACYLATION of ALCOHOLS / AMINES. (2016). Chemsheets. Available at: [Link]

-

Synthesis and Biological Activities of[3][6]-Oxazine Derivatives. (2018). Der Pharma Chemica. Available at: [Link]

-

Green Approach for the Synthesis of New 1,3-Oxazines. (2020). ResearchGate. Available at: [Link]

-

Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. (2013). Indian Academy of Sciences. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 4. peptide.com [peptide.com]

- 5. bachem.com [bachem.com]

- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. byjus.com [byjus.com]

- 9. alevelchemistry2017.wordpress.com [alevelchemistry2017.wordpress.com]

Technical Support Center: Purification of Crude 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid. The methodologies and advice presented herein are grounded in established chemical principles and field-proven laboratory practices to ensure scientific integrity and experimental success.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered during the purification of the target compound.

Q1: What are the most likely impurities in my crude 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid?

A1: The impurity profile is highly dependent on the synthetic route. A common approach to synthesizing this molecule involves the reaction of a β-amino acid, such as 3-amino-2-phenylpropanoic acid, with a 1,3-dielectrophile. Potential impurities can be categorized as follows:

-

Unreacted Starting Materials: Phenylalanine derivatives and the cyclizing agent may be present.

-

Byproducts of Side Reactions: These can include products from incomplete cyclization, intermolecular reactions leading to dimers or oligomers, and degradation of the oxazinone ring.[1]

-

Diastereomers: If the starting β-amino acid is not enantiomerically pure, or if racemization occurs during the synthesis, you will have diastereomers of the final product.

-

Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any catalysts or reagents, can be carried through.

Q2: What is the first step I should take to purify my crude product?

A2: The initial and most crucial step is to perform a thorough analysis of the crude material. High-Performance Liquid Chromatography (HPLC) is the recommended technique for an initial assessment of purity and to get a preliminary idea of the number and relative amounts of impurities.[2] Thin-Layer Chromatography (TLC) can also be a quick and useful tool for initial screening.

Q3: My compound is a carboxylic acid. Can I use a simple acid-base extraction?

A3: Yes, an acid-base extraction is an excellent initial purification step for removing neutral and basic impurities.[3] By dissolving the crude product in an organic solvent and extracting with a mild aqueous base (e.g., sodium bicarbonate solution), the acidic target compound will move into the aqueous layer as its carboxylate salt. Neutral and basic impurities will remain in the organic layer. Subsequent acidification of the aqueous layer will precipitate your purified carboxylic acid.

Q4: The molecule is chiral. How do I address enantiomeric or diastereomeric purity?

A4: Chiral purity is a critical aspect. After initial purification to remove major impurities, you will likely need to employ a chiral separation technique. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for both analytical assessment and preparative separation of enantiomers and diastereomers.[4][5] Alternatively, resolution via the formation of diastereomeric salts with a chiral base is a classical and effective method.[6]

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification process.

Guide 1: Persistent Impurities After Acid-Base Extraction

Issue: After performing an acid-base extraction, HPLC analysis still shows significant impurities.

Possible Causes & Solutions:

-

Acidic Impurities: If the impurities are also carboxylic acids with similar pKa values to your target compound, they will co-extract.

-

Solution 1: Recrystallization. This is a powerful technique for separating compounds with different solubilities. A systematic solvent screen is recommended to find a suitable solvent or solvent system where the target compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.[7]

-

Solution 2: Preparative Chromatography. Flash column chromatography on silica gel can be effective for separating compounds with different polarities. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is a good starting point.

-

-

Poor Separation During Extraction: The pH of the aqueous phase during extraction is critical.

-

Solution: Ensure the pH of the basic solution is high enough to deprotonate your target carboxylic acid fully (typically 2-3 pH units above its pKa). Conversely, when re-acidifying, lower the pH sufficiently (2-3 pH units below the pKa) to ensure complete precipitation of the free acid.[3]

-

Guide 2: Low Yield After Recrystallization

Issue: You are losing a significant amount of your product during the recrystallization step.

Possible Causes & Solutions:

-

Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving your compound even at low temperatures.

-

Solution: Perform a thorough solvent screen. Ideal recrystallization solvents dissolve the compound sparingly at room temperature but completely at the solvent's boiling point.[7] Consider mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexane).

-

-

Precipitation is Too Rapid: Cooling the solution too quickly can lead to the formation of small, impure crystals or an amorphous solid that traps impurities.

-

Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Seeding the solution with a small crystal of the pure compound can also promote crystallization.

-

-

Product is an Oil: The compound may "oil out" instead of crystallizing, which often indicates the presence of impurities or that the melting point of the compound is below the temperature of the solution.

-

Solution: Try using a lower-boiling point solvent or a more dilute solution. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.

-

Guide 3: Diastereomers or Enantiomers are Not Separating

Issue: HPLC analysis shows two or more closely eluting peaks with identical mass spectra, indicating the presence of stereoisomers that are not being resolved by standard purification methods.

Solution: Chiral Chromatography

Chiral HPLC is the definitive method for separating stereoisomers.[4][8]

-

Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those with cellulose or amylose derivatives (e.g., CHIRALCEL® or CHIRALPAK® series), are often effective for separating chiral carboxylic acids.[9]

-

Mobile Phase Optimization: A typical mobile phase for normal-phase chiral HPLC is a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol. The addition of a small amount of a strong acid, like trifluoroacetic acid (TFA), is often necessary to improve peak shape and resolution for acidic analytes.[9]

Solution: Diastereomeric Salt Resolution

This classical method involves reacting the racemic or diastereomeric mixture of the carboxylic acid with a single enantiomer of a chiral base (e.g., (R)-(+)-α-methylbenzylamine or quinine) to form diastereomeric salts.[6] These salts have different physical properties, such as solubility, and can often be separated by fractional crystallization. After separation, the pure enantiomer of the carboxylic acid can be recovered by acidification.

III. Experimental Protocols

Protocol 1: General Acid-Base Extraction

-

Dissolve the crude 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid in an appropriate organic solvent such as ethyl acetate or dichloromethane.

-

Transfer the solution to a separatory funnel.

-

Extract the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times.

-

Combine the aqueous layers. Wash the combined aqueous layers with the organic solvent one more time to remove any remaining neutral or basic impurities.

-

Slowly acidify the aqueous layer with 1 M hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~2), which should cause the purified product to precipitate.

-

Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Chiral HPLC for Enantiomeric Purity Analysis

-

Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based chiral column.

-

Mobile Phase: n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v). The ratio of hexane to isopropanol may need to be optimized for best resolution.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25 °C.

-

Detection: UV at 220 nm.

-

Sample Preparation: Dissolve a small amount of the purified compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

IV. Data Presentation

Table 1: Common Solvents for Recrystallization of Carboxylic Acids

| Solvent System | Polarity | Boiling Point (°C) | Comments |

| Water | High | 100 | Good for polar compounds, but solubility might be low. |

| Ethanol/Water | Medium-High | Variable | A versatile mixed solvent system. |

| Ethyl Acetate | Medium | 77 | A good general-purpose solvent for moderately polar compounds. |

| Toluene | Low | 111 | Suitable for less polar compounds. |

| Ethyl Acetate/Hexane | Low-Medium | Variable | Another useful mixed solvent system for adjusting polarity. |

Table 2: Troubleshooting Summary for Chiral HPLC

| Issue | Potential Cause | Recommended Action |

| Poor Resolution | Inappropriate mobile phase composition. | Adjust the ratio of hexane to isopropanol. A lower percentage of isopropanol generally increases retention and may improve resolution. |

| Poor Peak Shape (Tailing) | Analyte interaction with the stationary phase. | Ensure a sufficient concentration of the acidic modifier (e.g., 0.1% TFA) is present in the mobile phase. |

| No Separation | Unsuitable chiral stationary phase. | Screen other types of chiral columns, such as those with different chiral selectors (e.g., cellulose vs. amylose derivatives). |

V. Visualization of Workflows

Caption: General purification workflow for 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid.

VI. References

-